molecular formula C23H26N4O5 B2538580 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate CAS No. 1351614-90-8

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate

Cat. No. B2538580
CAS RN: 1351614-90-8
M. Wt: 438.484
InChI Key: VUVDRJHIGJSOMZ-UHFFFAOYSA-N
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Description

The compound "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a piperidine core and benzimidazole moiety, such as those described in the first paper, have shown hypotensive effects and alpha-adrenergic blocking activities . Similarly, piperidine carboxamides with different substituents have been identified as antiproliferative agents acting as tubulin inhibitors . These findings suggest that the compound could potentially exhibit similar pharmacological activities due to structural similarities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with a piperidine backbone. For example, the synthesis of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences . Another synthesis approach for related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one derivatives, includes reactions with chloromethylpyridine followed by characterization techniques like NMR and X-ray diffraction . These methods could potentially be adapted for the synthesis of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate."

Molecular Structure Analysis

The molecular structure of compounds with a piperidine and benzimidazole core is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be nonplanar with the piperidine ring exhibiting a chair conformation . The dihedral angle between the pyridine and benzene rings in this compound was significant, indicating that the spatial arrangement of the substituents could play a crucial role in the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of piperidine-based compounds can vary depending on the substituents attached to the core structure. The presence of an imidazole ring, as seen in some of the synthesized compounds, suggests potential for interactions with biological targets such as enzymes or receptors . The specific chemical reactions and interactions of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" would need to be studied further to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystallographic analysis of a related compound revealed a specific crystal system and space group, along with density and molecular weight . These properties are essential for understanding the compound's stability, solubility, and potential formulation into a drug product. The antiproliferative piperidine carboxamides were optimized for potency, indicating that small changes in the structure can significantly impact the biological activity .

Scientific Research Applications

Ligand-based Radiopharmaceuticals

A study by Mundwiler et al. (2004) explored mixed ligand fac-tricarbonyl complexes, including those with imidazole and benzyl isocyanide, for potential applications in radiopharmaceuticals. This research could provide a foundation for utilizing compounds like 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate in medical imaging and therapy, particularly in labeling bioactive molecules (Mundwiler et al., 2004).

Novel Synthetic Pathways

Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, suggesting potential synthetic applications and pathways for complex derivatives of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate. Their work provides insights into the chemical behavior and synthetic possibilities of such compounds (Yıldırım et al., 2005).

Antimycobacterial Activity

Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. While not directly mentioning 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate, their research into similar structures suggests potential antimicrobial applications for such compounds (Lv et al., 2017).

Antibacterial Compounds

Research by Khalid et al. (2016) on N-substituted derivatives of related compounds showed moderate to significant antibacterial activity. This indicates the potential of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate and its derivatives in developing new antibacterial agents (Khalid et al., 2016).

Electrochemical Applications

Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) studied the effects of heterocyclic organic compounds, including imidazole and piperidine derivatives, on the electrochemical coloring of anodized aluminum. This suggests potential applications of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate in surface finishing technologies (Moshohoritou et al., 1994).

properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c1-16-6-2-3-7-18(16)23-21(26)24-12-10-17(11-13-24)14-25-15-22-19-8-4-5-9-20(19)25;3-1(4)2(5)6/h2-9,15,17H,10-14H2,1H3,(H,23,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDRJHIGJSOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate

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